molecular formula C24H19NO3S B3015273 (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone CAS No. 872199-32-1

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone

Cat. No.: B3015273
CAS No.: 872199-32-1
M. Wt: 401.48
InChI Key: JLXCJWDAZPDPHA-UHFFFAOYSA-N
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Description

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group, a tosyl group, and a phenylmethanone moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One possible route includes:

    Starting Material: The synthesis begins with the preparation of 6-methylquinoline.

    Tosylation: The 6-methylquinoline undergoes tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Friedel-Crafts Acylation: The tosylated quinoline is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenylmethanone group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups.

Mechanism of Action

The mechanism of action of (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Methylquinoline: A methyl-substituted derivative of quinoline.

    4-Tosylquinoline: A tosyl-substituted derivative of quinoline.

Uniqueness

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c1-16-8-11-19(12-9-16)29(27,28)24-20-14-17(2)10-13-22(20)25-15-21(24)23(26)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXCJWDAZPDPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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